molecular formula C6H10BrNO B13968638 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one CAS No. 82300-03-6

1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one

Cat. No.: B13968638
CAS No.: 82300-03-6
M. Wt: 192.05 g/mol
InChI Key: GDATVFOTEPPPNR-UHFFFAOYSA-N
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Description

1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a bromine atom, and a methyl group attached to a propanone backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one involves the formation of reactive intermediates that can interact with biological molecules. For example, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Uniqueness: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is unique due to the presence of both an aziridine ring and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and ring-opening reactions makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

82300-03-6

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

1-(aziridin-1-yl)-2-bromo-2-methylpropan-1-one

InChI

InChI=1S/C6H10BrNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3

InChI Key

GDATVFOTEPPPNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CC1)Br

Origin of Product

United States

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